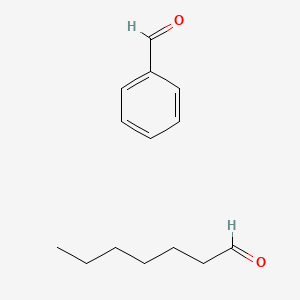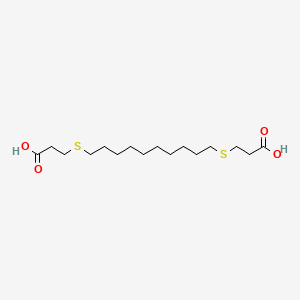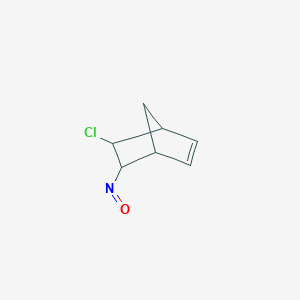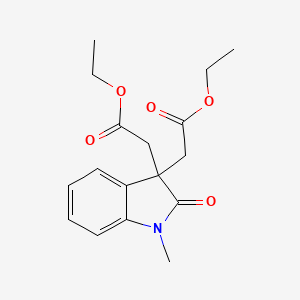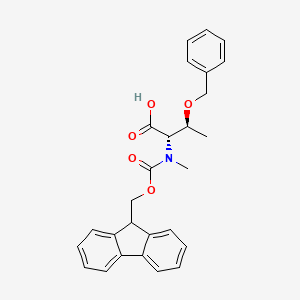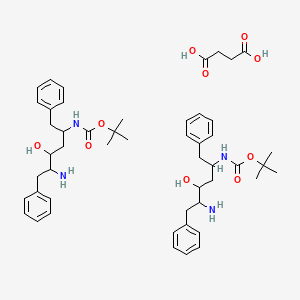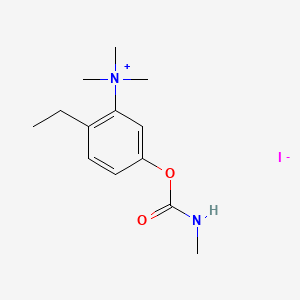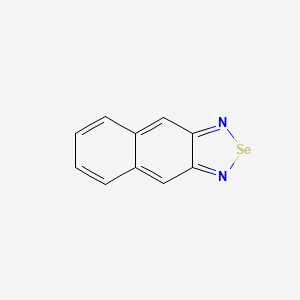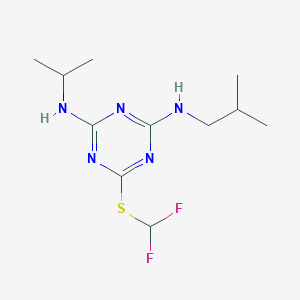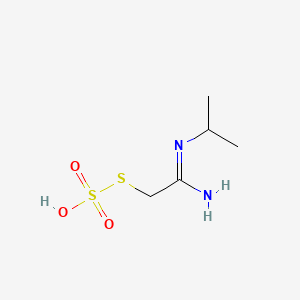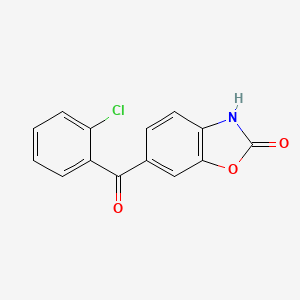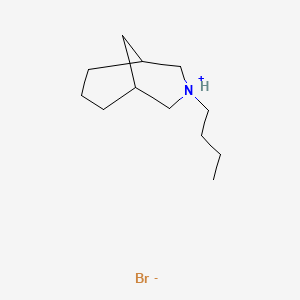
3-Butyl-3-azabicyclo(3.3.1)nonane hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butyl-3-azabicyclo(3.3.1)nonane hydrobromide is a chemical compound that belongs to the class of azabicyclo compounds. These compounds are characterized by their bicyclic structure, which includes a nitrogen atom. The hydrobromide salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-3-azabicyclo(3.3.1)nonane hydrobromide typically involves the cyclization of appropriate precursors. One common method is the intramolecular N-cyclization, where an amine diol precursor undergoes cyclization in the presence of trifluoroacetic acid to produce the desired azabicyclo structure . Another approach involves radical cyclization, where a radical-based strategy is employed to construct the azabicyclo framework .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
3-Butyl-3-azabicyclo(3.3.1)nonane hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the nitrogen-containing ring structure.
Substitution: Substitution reactions can introduce different functional groups into the bicyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce various functional groups.
Scientific Research Applications
3-Butyl-3-azabicyclo(3.3.1)nonane hydrobromide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes.
Industry: The compound can be used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Butyl-3-azabicyclo(3.3.1)nonane hydrobromide involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can form interactions with various biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo(3.3.1)nonane: Another azabicyclo compound with a similar structure but different substituents.
Indole-fused azabicyclo(3.3.1)nonane: A compound with an indole moiety fused to the azabicyclo structure.
Uniqueness
3-Butyl-3-azabicyclo(3.3.1)nonane hydrobromide is unique due to its specific butyl substitution and hydrobromide salt form, which enhance its solubility and reactivity. This makes it particularly useful in applications where solubility and specific reactivity are important.
Properties
CAS No. |
102585-78-4 |
|---|---|
Molecular Formula |
C12H24BrN |
Molecular Weight |
262.23 g/mol |
IUPAC Name |
3-butyl-3-azoniabicyclo[3.3.1]nonane;bromide |
InChI |
InChI=1S/C12H23N.BrH/c1-2-3-7-13-9-11-5-4-6-12(8-11)10-13;/h11-12H,2-10H2,1H3;1H |
InChI Key |
NLWRRLVDRCHYAU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[NH+]1CC2CCCC(C2)C1.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


